
tert-butyl (3R)-3-acetyloxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-acetyloxybutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetyloxy group, and a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-acetyloxybutanoate typically involves the esterification of (3R)-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The process involves the continuous flow of reactants through a microreactor, where the esterification reaction takes place under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3R)-3-acetyloxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3R)-3-hydroxybutanoic acid.
Reduction: Formation of (3R)-3-hydroxybutanol.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (3R)-3-acetyloxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-acetyloxybutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins .
Comparación Con Compuestos Similares
- tert-Butyl (3R)-3-hydroxybutanoate
- tert-Butyl (3R)-3-aminobutanoate
- tert-Butyl (3R)-3-chlorobutanoate
Comparison: tert-Butyl (3R)-3-acetyloxybutanoate is unique due to the presence of the acetyloxy group, which imparts distinct reactivity compared to other tert-butyl esters. For example, tert-butyl (3R)-3-hydroxybutanoate lacks the acetyloxy group and thus has different chemical properties and reactivity patterns .
Propiedades
Número CAS |
120444-06-6 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-acetyloxybutanoate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
Clave InChI |
WYAGQRBMQSEZRH-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC(=O)OC(C)(C)C)OC(=O)C |
SMILES canónico |
CC(CC(=O)OC(C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
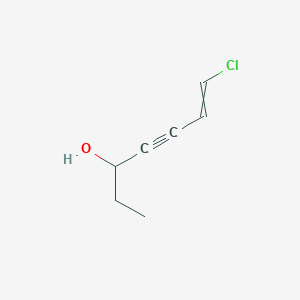


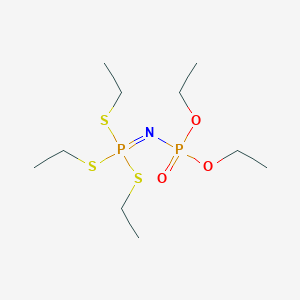
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
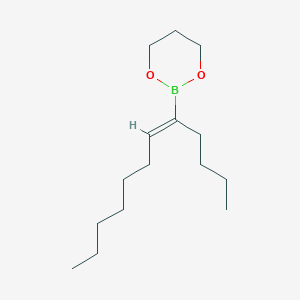
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)
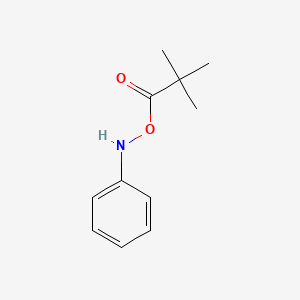
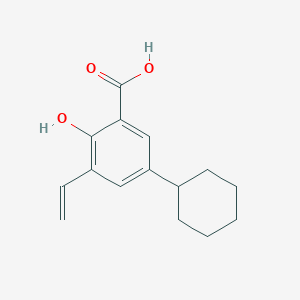
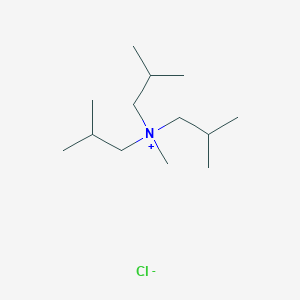
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
